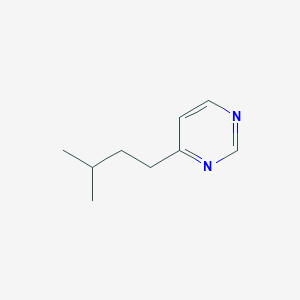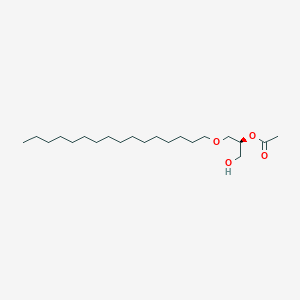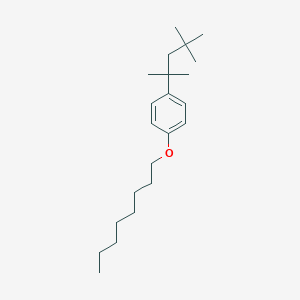
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene, also known as OTB, is a chemical compound used in various scientific research applications. This compound has gained significant attention due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene is not fully understood. However, it is believed that 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene exerts its biological effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemische Und Physiologische Effekte
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has also been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of various derivatives and analogs. However, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene. One potential direction is the synthesis of novel 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene derivatives and analogs with improved solubility and biological activity. Another potential direction is the study of the molecular mechanisms underlying the biological effects of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene. Additionally, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene may have potential applications in the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been extensively studied for its potential applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been used as a building block for the synthesis of various polymers and materials. In organic electronics, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In medicinal chemistry, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been studied for its potential use as an anticancer agent.
Eigenschaften
CAS-Nummer |
111153-58-3 |
|---|---|
Produktname |
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene |
Molekularformel |
C22H38O |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-octoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C22H38O/c1-7-8-9-10-11-12-17-23-20-15-13-19(14-16-20)22(5,6)18-21(2,3)4/h13-16H,7-12,17-18H2,1-6H3 |
InChI-Schlüssel |
IBVPNYNWBMKPFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Synonyme |
1-Octyloxy-4-(1,1,3,3-tetramethylbutyl)benzene |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

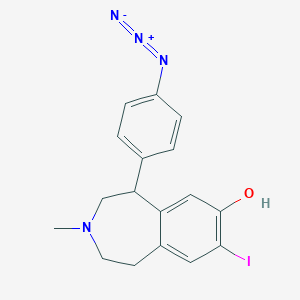
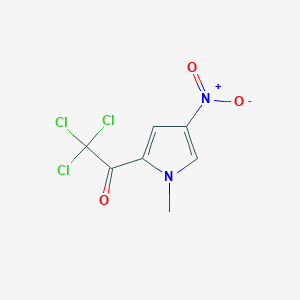
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
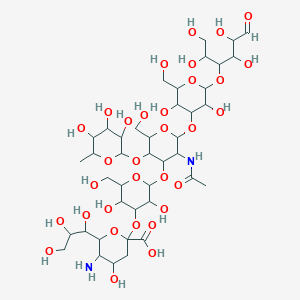
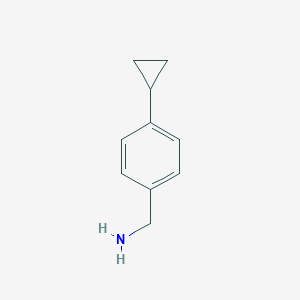
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)
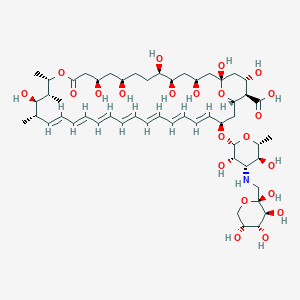

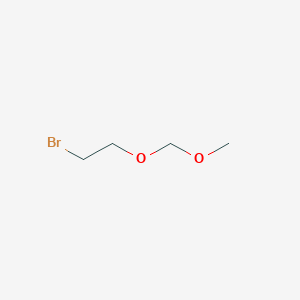
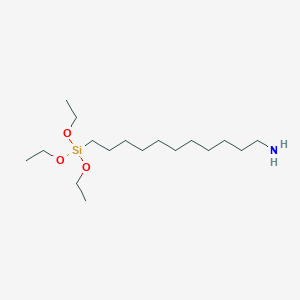
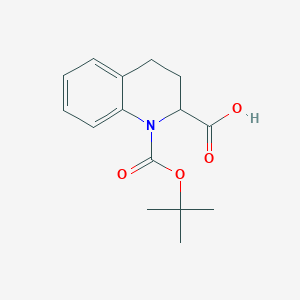
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
